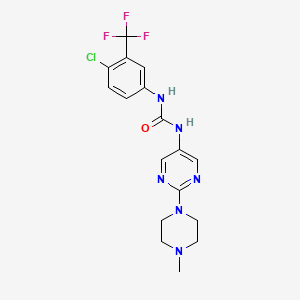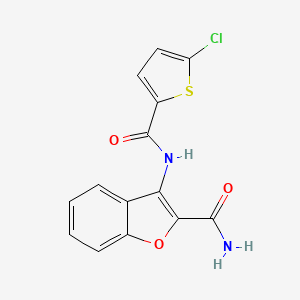
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H23ClN6O4 and its molecular weight is 446.89. The purity is usually 95%.
The exact mass of the compound 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand in Receptor Characterization
One application of a compound structurally related to the requested molecule is as a selective antagonist ligand of A2B adenosine receptors. For example, MRE 2029-F20, which shares some structural similarities, has been used as a radioligand for studying these receptors. This ligand bound to human A2B receptors expressed in CHO cells, showing high affinity and specificity, thus representing a useful tool for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
PET Imaging in Brain Studies
Compounds like 18F-FEAC and 18F-FEDAC, which are structurally related to the requested molecule, have been evaluated for their potential in PET imaging of the monkey brain. They showed high uptake in TSPO-rich organs and were effective in visualizing the increase in TSPO expression in the infarcted rat brain. Their kinetics and tolerance for in vivo metabolism suggest their usefulness in primate imaging studies (Yui et al., 2010).
Neuroprotective and MAO-B Inhibitory Activities
Another related compound, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, was identified as promising for in vivo evaluations due to its low neurotoxicity and high neuroprotection, along with MAO-B inhibitory activity. This discovery is significant for developing treatments targeting neurological disorders (Mitkov et al., 2022).
Antifungal Agents
The 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. These findings highlight the potential of such compounds in developing new antifungal treatments (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-18-17(19(29)27(20(24)30)10-13-2-4-14(21)5-3-13)26(11-15(22)28)16(23-18)12-25-6-8-31-9-7-25/h2-5H,6-12H2,1H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHUFQBJJQFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)CN4CCOCC4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



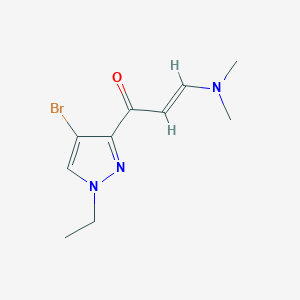
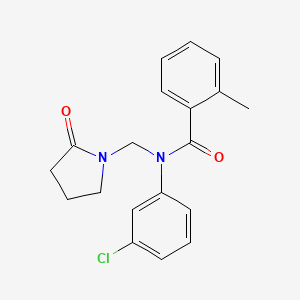
![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2435599.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride](/img/structure/B2435600.png)

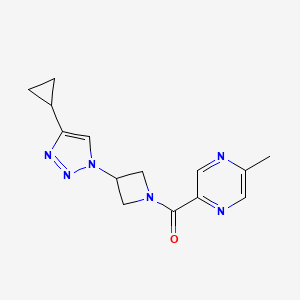
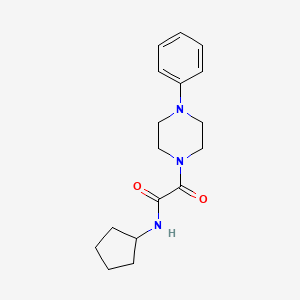
![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B2435607.png)
![ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2435610.png)
